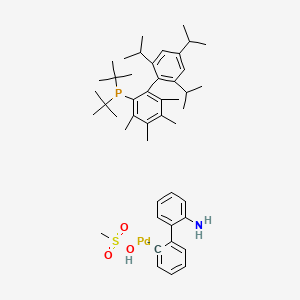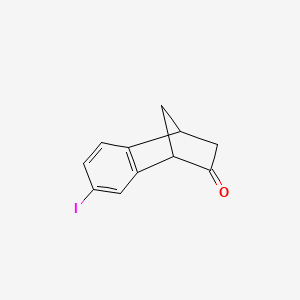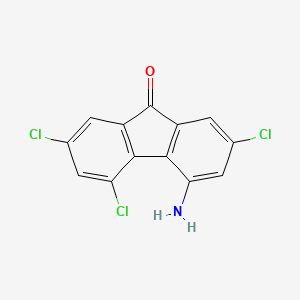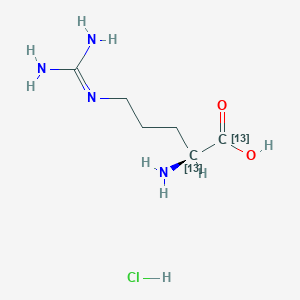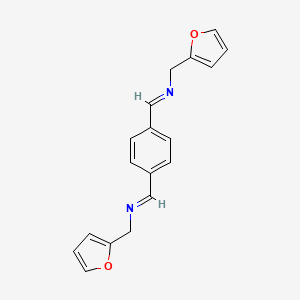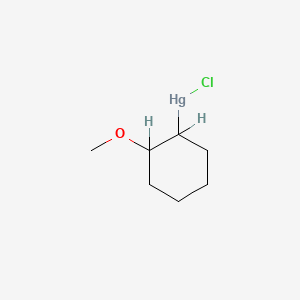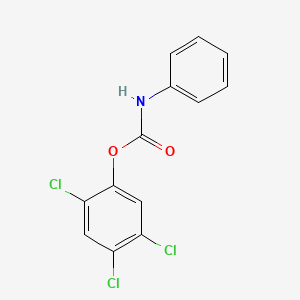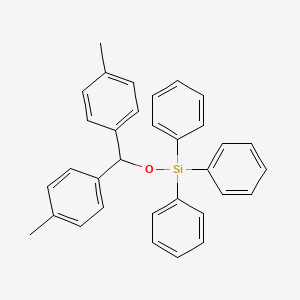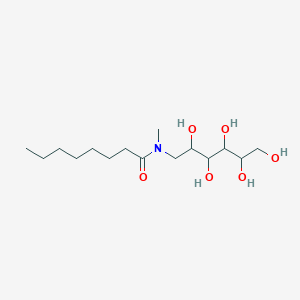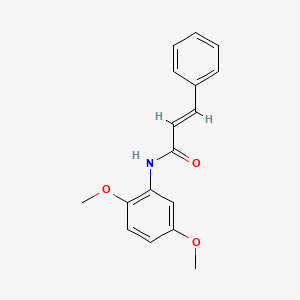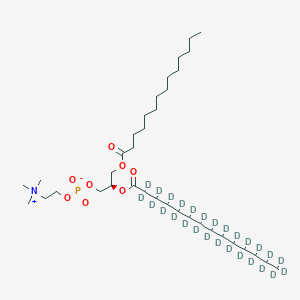
1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14:0-14:0-d27 PC, also known as 1-myristoyl-2-myristoyl-d27-sn-glycero-3-phosphocholine, is a deuterated phospholipid compound. It is a synthetic analog of naturally occurring phosphatidylcholine, where the hydrogen atoms in the fatty acid chains are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, such as increased stability and distinct spectroscopic signatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14:0-14:0-d27 PC involves the esterification of deuterated myristic acid with glycerophosphocholine. The process typically includes the following steps:
Preparation of Deuterated Myristic Acid: Deuterated myristic acid is synthesized by hydrogenation of myristic acid in the presence of deuterium gas.
Esterification: The deuterated myristic acid is then esterified with glycerophosphocholine under controlled conditions, often using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure high purity (>99%).
Industrial Production Methods
Industrial production of 14:0-14:0-d27 PC follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Myristic Acid: Utilizing large-scale hydrogenation reactors.
Automated Esterification: Employing automated systems to control reaction conditions and ensure consistency.
High-Throughput Purification: Using advanced chromatographic techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
14:0-14:0-d27 PC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Hydrolysis: It can be hydrolyzed by phospholipases to yield deuterated myristic acid and glycerophosphocholine.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Oxidation: Deuterated myristic acid peroxides.
Hydrolysis: Deuterated myristic acid and glycerophosphocholine.
Substitution: Non-deuterated phosphatidylcholine.
Applications De Recherche Scientifique
14:0-14:0-d27 PC is widely used in various scientific research fields:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Employed in membrane biophysics to study lipid bilayer dynamics and interactions.
Medicine: Utilized in drug delivery research to develop liposomal formulations.
Industry: Applied in the development of stable isotopic standards for mass spectrometry.
Mécanisme D'action
The mechanism of action of 14:0-14:0-d27 PC involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity and permeability. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
160-160-d31 PC: A deuterated phospholipid with longer fatty acid chains.
180-180-d35 PC: Another deuterated phospholipid with even longer chains.
140 Lyso PC: A deuterated lysophosphatidylcholine with a single fatty acid chain.
Uniqueness
14:0-14:0-d27 PC is unique due to its specific chain length and deuteration pattern, which provide distinct physical and chemical properties. Compared to similar compounds, it offers a balance between stability and ease of synthesis, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C36H72NO8P |
|---|---|
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2 |
Clé InChI |
CITHEXJVPOWHKC-QPUVRMJWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



